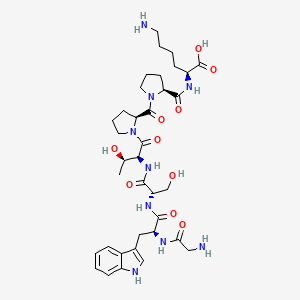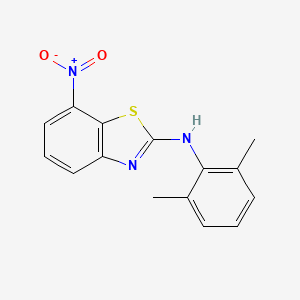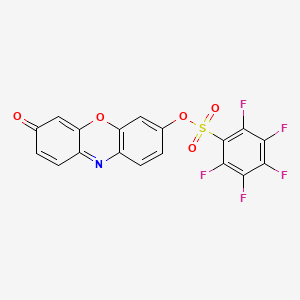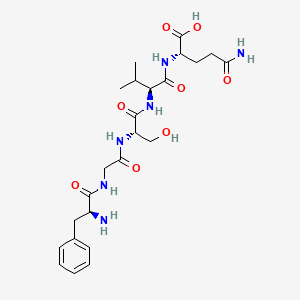![molecular formula C14H17N5O4S2 B14225037 N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine CAS No. 532960-05-7](/img/structure/B14225037.png)
N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a sulfamoyl group, a carbamothioyl group, and an L-histidine moiety, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Industry: Its chemical properties make it suitable for use in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism by which N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine exerts its effects involves the inhibition of carbonic anhydrases. These enzymes catalyze the interconversion between carbon dioxide and water to form bicarbonate and a proton . By inhibiting these enzymes, the compound can modulate various physiological processes, including pH regulation, respiration, and ion transport.
Comparación Con Compuestos Similares
N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine can be compared with other similar compounds, such as:
N-{[(4-Sulfamoylphenyl)carbamothioyl]amides: These compounds also inhibit carbonic anhydrases but may differ in their potency and selectivity.
Sulfonamide derivatives: These compounds share the sulfamoyl group and exhibit similar biological activities, including antibacterial and diuretic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
532960-05-7 |
|---|---|
Fórmula molecular |
C14H17N5O4S2 |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-[(4-sulfamoylphenyl)methylcarbamothioylamino]propanoic acid |
InChI |
InChI=1S/C14H17N5O4S2/c15-25(22,23)11-3-1-9(2-4-11)6-17-14(24)19-12(13(20)21)5-10-7-16-8-18-10/h1-4,7-8,12H,5-6H2,(H,16,18)(H,20,21)(H2,15,22,23)(H2,17,19,24)/t12-/m0/s1 |
Clave InChI |
QWQUVNPCFXUMTB-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC(=CC=C1CNC(=S)N[C@@H](CC2=CN=CN2)C(=O)O)S(=O)(=O)N |
SMILES canónico |
C1=CC(=CC=C1CNC(=S)NC(CC2=CN=CN2)C(=O)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






methanone](/img/structure/B14224975.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)


![(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14225007.png)

![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
